Zolazepam is a synthetic chemical belonging to the class of drugs known as benzodiazepines. [, , , , , ] It is primarily utilized in veterinary medicine as a component of the Telazol® anesthetic combination, alongside Tiletamine hydrochloride. [, , , , ] Zolazepam exhibits sedative, anxiolytic, and muscle relaxant properties. [, , ] In research, it serves as a valuable tool for studying animal models, particularly in physiological and pharmacological investigations.
The synthesis of zolazepam involves several key steps, with the preparation of specific intermediates being crucial. The primary method reported for synthesizing zolazepam includes the following steps:
The molecular formula of zolazepam is , with a molar mass of approximately 286.31 g/mol. Its structure comprises a pyrazole ring fused with a diazepinone moiety, which contributes to its pharmacological properties. The presence of a fluorine atom on the phenyl ring enhances its potency and selectivity .
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its conformational flexibility and interactions with biological targets .
Zolazepam undergoes various chemical reactions that are crucial for its synthesis and functionality:
Zolazepam primarily acts as a central nervous system depressant by modulating neurotransmitter activity in the brain:
Zolazepam exhibits several notable physical and chemical properties:
These properties influence its formulation and application in veterinary medicine.
Zolazepam has several significant applications:
Zolazepam (4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolodiazepin-7-one) is a pyrazolodiazepinone derivative structurally related to classical benzodiazepines but distinguished by its unique heterocyclic ring system. It functions as a high-potency benzodiazepine receptor agonist (BZRA), binding allosterically to γ-aminobutyric acid type A (GABAA) receptors in the central nervous system (CNS). Unlike classical 1,4-benzodiazepines (e.g., lorazepam, diazepam), zolazepam exhibits 5-10 times the potency of diazepam in veterinary species [1]. Its primary binding sites are the α-subunit isoforms (α1, α2, α3, α5) of GABAA receptors, with particularly high affinity for BZ1 (α1-containing) receptors concentrated in the cortex, thalamus, and cerebellum. This binding mediates sedative and amnestic effects critical for animal immobilization [5] [7].
Table 1: Comparative Features of Zolazepam and Classical Benzodiazepines
Property | Zolazepam | Lorazepam | Diazepam |
---|---|---|---|
Chemical Class | Pyrazolodiazepinone | 1,4-Benzodiazepine | 1,4-Benzodiazepine |
Receptor Binding | BZ1/BZ2 high affinity | BZ2 preference | Non-selective |
Potency (vs. Diazepam) | 5-10× | 5-10× | 1× (Reference) |
Metabolism | Hepatic conjugation | Direct glucuronidation | CYP450 oxidation |
Veterinary Use | Wildlife immobilization | Limited | Limited |
Zolazepam is exclusively co-administered with the dissociative anesthetic tiletamine (a non-competitive N-methyl-D-aspartate [NMDA] receptor antagonist) in a 1:1 fixed-ratio formulation (marketed as Telazol or Zoletil). This combination exploits complementary neuropharmacological mechanisms:
Electrophysiological studies in rats demonstrate that tiletamine-zolazepam increases spectral power in γ-frequency bands (31–90 Hz) in the olfactory bulb, indicating amplified inhibitory neurotransmission. This synergy permits lower effective doses of both agents, reducing cardiorespiratory depression compared to ketamine-based protocols. The combination achieves rapid immobilization (5–10 minutes post-injection) with high bioavailability across species, from primates to large carnivores [3] [5].
Table 2: Pharmacodynamic Synergy in Tiletamine-Zolazepam Combinations
Parameter | Tiletamine (NMDA Antagonist) | Zolazepam (GABAA Agonist) | Combined Effect |
---|---|---|---|
Primary Action | Dissociative anesthesia | Sedation/muscle relaxation | Balanced anesthesia |
Seizure Modulation | Pro-convulsant at high doses | Anticonvulsant | Seizure suppression |
Muscle Tone | Increased rigidity | Reduced rigidity | Normalized motor function |
γ-Band Oscillations | Variable effect | Power increase (31–90 Hz) | Enhanced synchronization |
Zolazepam potentiates GABAergic neurotransmission by increasing the frequency of chloride ion channel opening in GABAA receptors upon GABA binding. This hyperpolarizes neurons, reducing excitability in key CNS regions. In vivo local field potential (LFP) recordings from the olfactory bulbs (OB) of rats under xylazine-tiletamine-zolazepam (XTZ) anesthesia reveal frequency-specific modulation:
These shifts reflect enhanced inhibitory postsynaptic potentials (IPSPs) in OB glomerular layers, critical for sensory processing. Unlike urethane or pentobarbital, which suppress γ-oscillations, XTZ preserves or augments them, suggesting utility in neurophysiological studies requiring intact oscillatory dynamics. Species-specific variations occur; primates exhibit prolonged sedation due to slower zolazepam metabolism, while carnivores like polar bears show stable cardiopulmonary parameters [1] [3] [5].
When combined with α2-adrenoceptor agonists (e.g., xylazine, medetomidine), zolazepam exhibits amplified sedative and autonomic effects. Xylazine activates presynaptic α2-adrenergic receptors in the locus coeruleus, reducing norepinephrine release and augmenting GABAergic inhibition. This triple combination (xylazine-tiletamine-zolazepam, XTZ) enhances:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7